[(1,3-Dichloropropyl)sulfanyl]benzene
Description
[(1,3-Dichloropropyl)sulfanyl]benzene is an organosulfur compound featuring a benzene ring substituted with a 1,3-dichloropropylthio group (-S-CH2CHClCH2Cl). Based on its nomenclature, the molecular formula is C₉H₁₀Cl₂S, with an average molecular mass of 221.08 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, S=32.07). Notably, the absence of sulfur in ’s "(1,3-Dichloropropyl)benzene" (C₉H₁₀Cl₂, mass=189.08 g/mol) suggests a critical distinction: the sulfanyl group (-S-) significantly alters reactivity, polarity, and biological activity compared to non-sulfur analogs .
Properties
CAS No. |
52072-18-1 |
|---|---|
Molecular Formula |
C9H10Cl2S |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1,3-dichloropropylsulfanylbenzene |
InChI |
InChI=1S/C9H10Cl2S/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
QNQSAFNDVOVAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(CCCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares [(1,3-Dichloropropyl)sulfanyl]benzene with two structurally related compounds:
Key Observations :
- The sulfanyl group increases molar mass and polarity compared to the non-sulfur analog (C₉H₁₀Cl₂).
- The branched 2-methylpropyl substituent in 1-chloro-3-[(2-methylpropyl)sulfanyl]benzene reduces symmetry and slightly lowers boiling point compared to the linear 1,3-dichloropropyl chain .
Table: Enzyme Inhibition by Sulfanyl-Containing Compounds (Selected Data)
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison to Standard |
|---|---|---|---|
| 8q | α-glucosidase | 49.71 ± 0.19 | Weaker than acarbose (38.25 ± 0.12) |
| 8g | BChE | 31.62 ± 0.16 | Superior to other analogs |
| 8b | LOX | 99.30 ± 2.89 | Weaker than baicalein (22.4 ± 1.30) |
Reactivity and Stability
- Sulfanyl Group Stability : Thioethers are generally less oxidatively stable than ethers but more reactive in radical reactions. This contrasts with the inertness of the hydrocarbon chain in (1,3-Dichloropropyl)benzene .
Q & A
Q. What are the common synthetic routes for preparing [(1,3-Dichloropropyl)sulfanyl]benzene, and what key reaction parameters influence yield?
A practical method involves nucleophilic substitution, where a thiol group reacts with a halogenated propane derivative. For example, reacting 1,3-dichloropropyl bromide with thiophenol in a polar aprotic solvent (e.g., DMF) under inert conditions (N₂ atmosphere) at 50–60°C for 24–48 hours. Catalytic bases like potassium carbonate enhance reactivity by deprotonating the thiol. Yield optimization requires precise stoichiometry, controlled temperature, and anhydrous conditions to minimize side reactions (e.g., oxidation of the thiol group) . Purification via column chromatography or recrystallization in acetone/petroleum ether systems is recommended .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, C-Cl stretches at ~550–750 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, CH₂Cl groups at δ 3.5–4.0 ppm). ¹³C NMR confirms carbon connectivity .
- X-ray diffraction : Determines crystal structure (e.g., monoclinic systems with space group P21/n). SHELXL refines structural parameters, while ORTEP-3 generates molecular diagrams .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers away from oxidizers.
- Refer to ECHA guidelines for disposal and spill management. SDS documents (e.g., for analogous sulfonyl chlorides) recommend ethanol/water mixtures for decontamination .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between crystallographic and theoretical structural data for this compound?
Discrepancies in bond lengths or angles often arise from crystal packing effects or solvent interactions. DFT/B3LYP/6-311G(d) calculations can model gas-phase geometry, while accounting for intermolecular forces (e.g., van der Waals corrections) improves agreement with experimental data. For example, hydrogen bonding in the crystal lattice may shorten S-C distances compared to isolated molecules. Cross-validation via vibrational frequency analysis (computed vs. experimental FT-IR) identifies systematic errors .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced regioselectivity?
- Solvent selection : Dichloromethane minimizes side reactions compared to DMF .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate ion availability.
- Temperature gradients : Stepwise heating (e.g., 25°C → 50°C) reduces premature halogen elimination.
- In situ monitoring : HPLC or GC-MS tracks intermediate formation to adjust stoichiometry dynamically .
Q. How can researchers assess the environmental impact of this compound derivatives?
- Computational models : Use QSAR to predict biodegradability and toxicity.
- Experimental assays : OECD guidelines (e.g., Test No. 301 for ready biodegradability) evaluate persistence.
- Metabolite analysis : LC-MS identifies degradation products in simulated wastewater. Analogous studies on TDCPP (a chlorinated phosphate ester) suggest potential bioaccumulation risks, warranting ecotoxicological screening .
Methodological Recommendations
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